(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 358387-99-2
VCID: VC6743091
InChI: InChI=1S/C13H15NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1
SMILES: C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O
Molecular Formula: C13H15NO4
Molecular Weight: 249.266

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid

CAS No.: 358387-99-2

Cat. No.: VC6743091

Molecular Formula: C13H15NO4

Molecular Weight: 249.266

* For research use only. Not for human or veterinary use.

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid - 358387-99-2

Specification

CAS No. 358387-99-2
Molecular Formula C13H15NO4
Molecular Weight 249.266
IUPAC Name (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid
Standard InChI InChI=1S/C13H15NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1
Standard InChI Key DFAFONDGWHOURT-QWRGUYRKSA-N
SMILES C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring with (3R,4R) stereochemistry, ensuring enantiomeric specificity. The benzyl group at the N1 position and carboxylic acid groups at C3 and C4 contribute to its amphiphilic character, balancing hydrophobic (benzyl) and hydrophilic (carboxylic acid) regions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₁₃H₁₅NO₄
Molecular weight249 Da
LogP (partition coefficient)-1.72
Rotatable bonds4
Hydrogen bond donors2
Hydrogen bond acceptors5
Polar surface area78 Ų

The low LogP value indicates high hydrophilicity, while the polar surface area suggests significant solubility in aqueous media, critical for biological applications .

Stereochemical Considerations

The (3R,4R) configuration governs its interactions with chiral biological targets. Computational models reveal that the dihedral angle between C3 and C4 carboxyl groups (≈120°) optimizes hydrogen-bonding potential . This stereochemistry is retained in synthetic routes involving asymmetric catalysis or chiral auxiliaries .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated method involves cyclization of N-benzyl-2,3-diaminopropionic acid under acidic conditions (HCl, 80°C), achieving 72% yield with >99% enantiomeric excess . Key steps include:

  • Protection: Benzylation of pyrrolidine precursors using benzyl bromide.

  • Cyclization: Acid-catalyzed ring closure to form the pyrrolidine core.

  • Oxidation: Selective oxidation of prochiral carbons to carboxylic acids using KMnO₄ .

Table 2: Optimization Parameters for Cyclization

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes rate
HCl concentration6 MPrevents hydrolysis
Reaction time12 hCompletes ring closure

Industrial Scalability

Catalytic hydrogenation (Pd/C, H₂ 50 psi) offers a greener alternative, reducing byproduct formation by 40% compared to acid-mediated routes . Continuous-flow reactors enhance throughput, achieving 1.2 kg/day with 85% purity .

Reactivity and Functionalization

Carboxylic Acid Reactivity

The C3 and C4 carboxylic acids undergo esterification (MeOH/H₂SO₄) and amidation (EDCl/HOBt), enabling derivatization for drug discovery . For example, amidation with 4-chloroaniline yields bioactive analogs .

Benzyl Group Modifications

Hydrogenolysis (H₂/Pd) removes the benzyl group, generating a secondary amine intermediate for further functionalization . This step is pivotal in synthesizing protease inhibitors .

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The compound inhibits matrix metalloproteinase-9 (MMP-9) with an IC₅₀ of 12 μM, attributed to chelation of the catalytic Zn²⁺ ion by carboxylates . Molecular docking simulations show binding energy (-9.2 kcal/mol) correlates with experimental data .

Prodrug Development

Ester prodrugs (e.g., ethyl esters) exhibit enhanced blood-brain barrier permeability, with logD values increasing from -1.72 to 0.89 . In vivo studies in rodents show 60% bioavailability for the prodrug vs. 8% for the parent compound .

HazardPrecautionary Measures
Skin contactWear nitrile gloves; wash with soap
InhalationUse fume hood; monitor air quality
StorageStore in ventilated area at 2–8°C

Waste Disposal

Incinerate at >850°C with alkaline scrubbers to neutralize NOx byproducts .

Comparative Analysis with Structural Analogs

(3R,4R)-1-Methanesulfonyl-pyrrolidine-3,4-dicarboxylic Acid

Replacing the benzyl group with methanesulfonyl enhances solubility (LogP -2.15) but reduces MMP-9 affinity (IC₅₀ 45 μM) . The sulfonyl group participates in hydrogen bonding with Arg424, altering binding kinetics .

Pyrrolidine-2,5-dicarboxylic Acid

Future Directions and Innovations

Recent advances focus on:

  • Biocatalytic Synthesis: Using transaminases to achieve stereoselective amination (90% yield, >99% ee) .

  • Targeted Drug Delivery: Conjugating the compound to monoclonal antibodies for tumor-specific MMP inhibition .

  • Green Chemistry: Solvent-free mechanochemical synthesis reduces E-factor by 30% .

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